molecular formula C12H25N3O2 B1318795 Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS No. 373608-48-1

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Cat. No.: B1318795
CAS No.: 373608-48-1
M. Wt: 243.35 g/mol
InChI Key: DQLCYLFCLQPLSY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2 . It is used in various chemical reactions as an intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 339.6±37.0 °C and a density of 1.042±0.06 g/cm3 at 20 ºC and 760 Torr . It is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate and its derivatives are primarily synthesized for various research applications. For example, a study by Sanjeevarayappa et al. (2015) synthesized a derivative through condensation reaction and characterized it using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some derivatives of this compound have been evaluated for biological activities. For example, the compound studied by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

  • Research involving crystal structure analysis is common, as seen in the study by Gumireddy et al. (2021), where a sterically congested piperazine derivative was prepared and its crystal structure was analyzed (Gumireddy et al., 2021).

Anticorrosive Applications

  • A novel derivative of this compound was synthesized and studied for its anticorrosive behavior on carbon steel by Praveen et al. (2021), showing promising results in corrosion inhibition (Praveen et al., 2021).

Medicinal Chemistry

  • Derivatives of this compound are often used as intermediates in the synthesis of biologically active compounds, as indicated by research like that of Liu Ya-hu (2010), who synthesized an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety and Hazards

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is classified as an irritant . It should be handled with care to avoid contact with eyes, skin, or clothing, and inhalation or ingestion should be avoided . Dust formation should also be avoided .

Properties

IUPAC Name

tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLCYLFCLQPLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590792
Record name tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373608-48-1
Record name tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.78 g, 10.6 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperazine-1-carboxylic acid tert-butyl ester (2.05 g, 7.61 mmol) in a solution of THF (10 mL)/acetonitrile (30 mL)/water (4 mL). The resultant mixture is stirred for 16 hours. After concentration and subsequent chromatography on silica gel, eluting with 2 M NH3/CH3OH in dichloromethane 0-20%, the title compound is obtained as a clear oil (1.76 g, 95% yield).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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